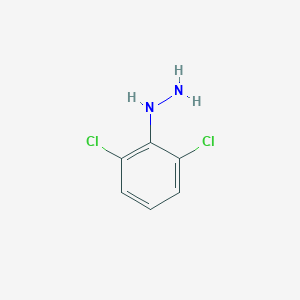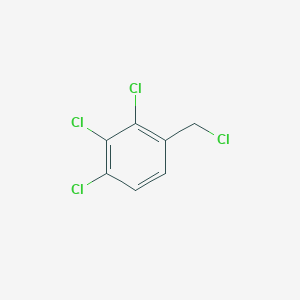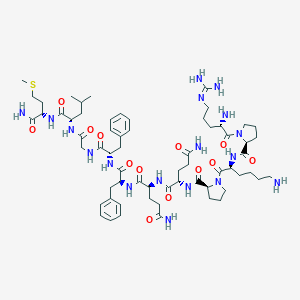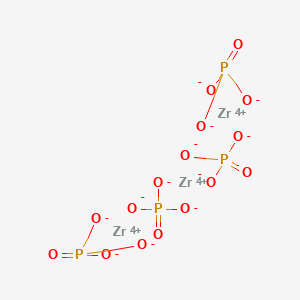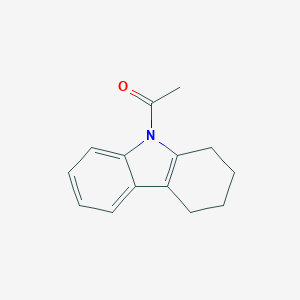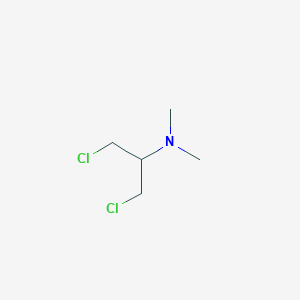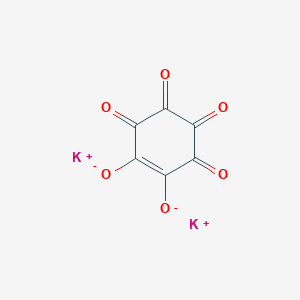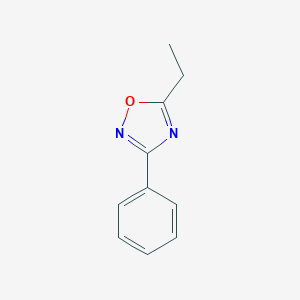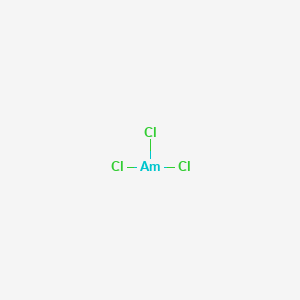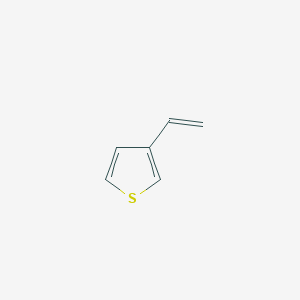
3-Vinylthiophene
Übersicht
Beschreibung
3-Vinylthiophene is a versatile organic compound belonging to the thiophene family, which has been widely studied for its potential in polymer chemistry and materials science. Its vinyl group allows for polymerization and copolymerization, leading to materials with unique electronic and optical properties.
Synthesis Analysis
The synthesis of 3-Vinylthiophene was efficiently achieved through a two-step process starting from 3-(2-ethanol)thiophene to yield 3-(2-bromoethyl)thiophene, which was then converted to 3-Vinylthiophene using tetraglyme as a solvent and 1,8-diazabicyclo[5.4.0]undec-7-ene as a base, achieving a 70% overall yield (Nicolas, Fabre, Pilard, & Simonet, 1999).
Molecular Structure Analysis
The molecular structure of poly(3-methylthiophene), a related compound, demonstrates significant improvements in structure and electronic properties when synthesized in the presence of electroactive particles. This suggests that 3-Vinylthiophene-based polymers can also exhibit enhanced regioregularity, effective conjugation length, and intrachain packing order, leading to materials suitable for electronic devices (Ogurtsov et al., 2018).
Chemical Reactions and Properties
Cycloaddition reactions involving 3-Vinylthiophene with various dienophiles have been explored, yielding diverse products that underline the compound's reactivity and potential for creating novel materials. These reactions produce compounds with varying electronic properties, showcasing 3-Vinylthiophene's versatility in synthetic chemistry (Abarca et al., 1987).
Physical Properties Analysis
The physical properties of materials derived from 3-Vinylthiophene, such as polythiophenes, are heavily influenced by the molecular structure. The presence of the vinyl group facilitates the synthesis of polymers with broad absorption bands and tunable electronic properties, as seen in poly[3-(5-octyl-thienylene-vinyl)-thiophene] (POTVT), which shows a very broad absorption bandwidth covering from 300 nm to 700 nm (Hou, Yang, He, & Li, 2006).
Chemical Properties Analysis
Polythiophenes synthesized from 3-Vinylthiophene exhibit unique optical properties due to their molecular structure and conjugation. The introduction of the vinyl group allows for the development of materials with high conductivity and transparency, beneficial for various electronic applications. For example, poly(3,4-dibutoxythiophene vinylene) shows these desirable properties along with easy processability, highlighting the impact of 3-Vinylthiophene's chemical properties on material design (Dort, Pickett, & Blohm, 1991).
Wissenschaftliche Forschungsanwendungen
Polymerization and Synthesis of Block Copolymers : 3-Vinylthiophene has been utilized in the reversible addition−fragmentation chain transfer (RAFT) polymerization process. This process aids in the creation of polymers with controlled molecular weights and low polydispersities, useful in synthesizing block copolymers with cross-linkable segments (Mori, Takano, & Endo, 2009).
Copolymerization with Other Monomers : Studies have investigated the copolymerization behavior of 3-Vinylthiophene derivatives with other monomers, such as methyl methacrylate and ethyl acrylate. This research helps in understanding the reactivity of these monomers and developing new copolymers with unique properties (Trumbo, 1995).
Optical and Electronic Properties in Metal Complexes : 3-Vinylthiophene derivatives have been used to construct binuclear metal complexes, which are studied for their electronic and optical properties. These complexes are crucial in understanding charge delocalization, as explored through spectro-electrochemical and density functional theory (DFT) methods (Ou et al., 2017).
Synthesis of Conjugated Polymers : 3-Vinylthiophene is used in the synthesis of various conjugated polymers, which have applications in areas like conducting films, electrochromics, and light-emitting diodes. These studies focus on controlling the optical properties of polythiophenes through structural modifications (Perepichka, Perepichka, Meng, & Wudl, 2005).
Electrochemical Applications : The electrochemical polymerization of 3-Vinylthiophene has been investigated, leading to the development of conductive and non-conductive polymers. These polymers have potential applications in the field of organic electronics and materials science (Randazzo, Toppare, & Fernandez, 1994).
Environmental Applications : Polythiophene composites, synthesized using 3-Vinylthiophene derivatives, have been studied for their ability to remove heavy metal ions from water, indicating their potential as efficient absorbents in environmental clean-up processes (Karimi, Khalili, & Zazouli, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-ethenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S/c1-2-6-3-4-7-5-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJMHHBWYPDQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447084 | |
| Record name | 3-VINYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Vinylthiophene | |
CAS RN |
13679-64-6 | |
| Record name | 3-VINYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethenylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





